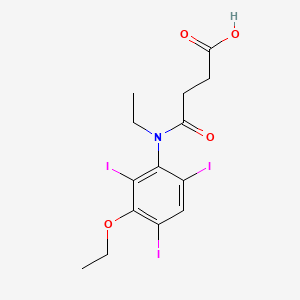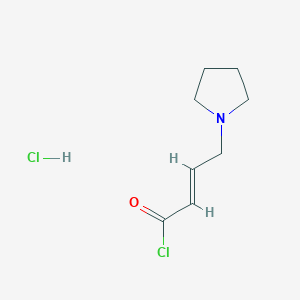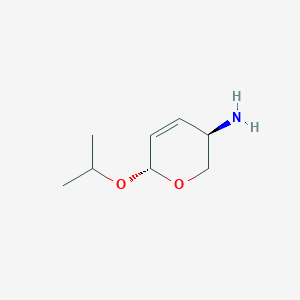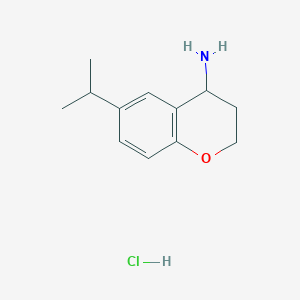
Acetic acid (2R,3S)-3-dibenzylamino-2-hydroxy-4-phenylbutyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid (2R,3S)-3-dibenzylamino-2-hydroxy-4-phenylbutyl ester is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid (2R,3S)-3-dibenzylamino-2-hydroxy-4-phenylbutyl ester typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes. These systems allow for precise control over reaction parameters, leading to improved product quality and reduced waste .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid (2R,3S)-3-dibenzylamino-2-hydroxy-4-phenylbutyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by specific reagents and conditions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Acetic acid (2R,3S)-3-dibenzylamino-2-hydroxy-4-phenylbutyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral compounds.
Biology: The compound’s unique stereochemistry makes it a valuable tool for studying enzyme-substrate interactions and other biochemical processes.
Industry: The compound is used in the production of various fine chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of acetic acid (2R,3S)-3-dibenzylamino-2-hydroxy-4-phenylbutyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other esters of acetic acid with different substituents, such as acetic acid (2R,3S)-3-dibenzylamino-2-hydroxy-5-methylhexyl ester and various phenolic esters .
Uniqueness
What sets acetic acid (2R,3S)-3-dibenzylamino-2-hydroxy-4-phenylbutyl ester apart is its specific stereochemistry and the presence of both dibenzylamino and hydroxy groups. These features contribute to its unique chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C26H29NO3 |
|---|---|
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
[(2R,3S)-3-(dibenzylamino)-2-hydroxy-4-phenylbutyl] acetate |
InChI |
InChI=1S/C26H29NO3/c1-21(28)30-20-26(29)25(17-22-11-5-2-6-12-22)27(18-23-13-7-3-8-14-23)19-24-15-9-4-10-16-24/h2-16,25-26,29H,17-20H2,1H3/t25-,26-/m0/s1 |
Clave InChI |
CMZNZNSAXHGUBS-UIOOFZCWSA-N |
SMILES isomérico |
CC(=O)OC[C@@H]([C@H](CC1=CC=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)O |
SMILES canónico |
CC(=O)OCC(C(CC1=CC=CC=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrimido[4,5-c][1,2]oxazin-7(3H)-one,6-(2-deoxy-b-D-erythro-pentofuranosyl)-4,6-dihydro-](/img/structure/B13823052.png)



![(5E)-5-{(2Z)-2-[3-(2-hydroxyethyl)naphtho[2,1-d][1,3]thiazol-2(3H)-ylidene]ethylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13823075.png)
![{4-[2-(biphenyl-4-yl)-4-phenyl-1H-imidazol-5-yl]phenyl}(phenyl)methanone](/img/structure/B13823078.png)





![octyl beta-hydroxy-N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]phenylalaninate](/img/structure/B13823122.png)
![disodium;(4R,5R,6S)-3-[(3S,5S)-5-[(3-carboxylatophenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13823125.png)
![5-[(1,1-Dioxido-1-benzothiophen-3-yl)sulfanyl]-3-(methylsulfanyl)-1,2,4-thiadiazole](/img/structure/B13823142.png)
